

A Technical Guide to HO-PEG13-OH: Commercial Sources, Purity, and Characterization

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Compound of Interest

Compound Name: HO-PEG13-OH

Cat. No.: B102088

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For researchers, scientists, and drug development professionals, the quality and characterization of reagents are paramount. This guide provides an in-depth overview of **HO-PEG13-OH**, a discrete polyethylene glycol (dPEG®) linker, covering its commercial availability, typical purity, and the experimental protocols essential for its characterization and application. The use of discrete PEG linkers is advantageous as it allows for the synthesis of homogeneous conjugates with a precise molecular weight, which is crucial for analytical characterization and regulatory approval.^[1]

Commercial Sources and Purity

HO-PEG13-OH is a homobifunctional linker with 13 ethylene glycol units, terminating in hydroxyl groups at both ends. Its defined length ensures batch-to-batch consistency, a critical factor for reproducible results in drug delivery, bioconjugation, and nanoparticle formulation.^[2] ^[3]^[4] Several commercial suppliers offer this reagent, typically with a purity of 95% or higher.

Supplier	Product Name	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
CP Lab Safety	PEG Reagent, HO-PEG13-OH	High Purity ≥95% or ≥97%	17598-96-8	C ₂₆ H ₅₄ O ₁₄	590.7
PurePEG	HO-PEG13-OH	Diol PEG High Purity	Not specified	Not specified	Not specified
Fisher Scientific	eMolecules HO-PEG13-OH	Not specified	Not specified	Not specified	Not specified

Table 1: Commercial Availability and Specifications of **HO-PEG13-OH**. Data compiled from publicly available information from suppliers.

Experimental Protocols for Characterization and Purity Assessment

The comprehensive characterization of PEGylated molecules requires an orthogonal approach, utilizing a combination of analytical techniques.^[5] While often applied to PEGylated biomolecules, these methods are equally crucial for assessing the purity of the PEG linker itself.

Size Exclusion Chromatography (SEC) for Purity and Polydispersity

SEC separates molecules based on their hydrodynamic radius. For a discrete PEG linker like **HO-PEG13-OH**, SEC is used to confirm its monodispersity and to detect the presence of any higher or lower molecular weight PEG species or aggregates.

Methodology:

- System Equilibration: Equilibrate an appropriate SEC column (chosen for the molecular weight range of the analyte) with a suitable mobile phase (e.g., Phosphate Buffered Saline, pH 7.4) until a stable baseline is achieved.[6]
- Sample Preparation: Dissolve a known concentration of **HO-PEG13-OH** in the mobile phase.
- Sample Injection: Inject the sample onto the column.[6]
- Elution: Run the separation isocratically. The discrete **HO-PEG13-OH** should elute as a single, sharp peak.
- Data Analysis: The presence of multiple peaks would indicate a polydisperse sample or the presence of impurities. The peak area of the main peak relative to the total peak area provides a quantitative measure of purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It can be used to separate **HO-PEG13-OH** from non-PEGylated impurities or from PEGs of different lengths.

Methodology:

- Column: Use a C18 or C8 reversed-phase column.
- Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, both often containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is typically used.
- Detection: Since **HO-PEG13-OH** lacks a strong chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often employed.[7]
- Data Analysis: Purity is determined by the relative area of the main peak.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry provides a precise mass measurement, which is crucial for confirming the identity of a discrete PEG linker.

Methodology:

- Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques.^[8] Liquid Chromatography is often coupled with Mass Spectrometry (LC/MS) for online separation and identification.^{[9][10]}
- Sample Preparation: The sample is dissolved in a suitable solvent and infused into the mass spectrometer.
- Data Analysis: The resulting spectrum should show a dominant peak corresponding to the expected molecular weight of **HO-PEG13-OH** (590.7 g/mol), often as an adduct with ions like sodium ($[M+Na]^+$) or potassium ($[M+K]^+$). The absence of a distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit) confirms its monodispersity.^[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

^1H and ^{13}C NMR spectroscopy are powerful tools for confirming the chemical structure of the PEG linker and for identifying any organic impurities.

Methodology:

- Sample Preparation: Dissolve the **HO-PEG13-OH** sample in a suitable deuterated solvent (e.g., D_2O or CDCl_3).
- Acquisition: Acquire ^1H and ^{13}C NMR spectra.
- Data Analysis: The ^1H NMR spectrum should show a characteristic strong singlet for the ethylene glycol protons around 3.6 ppm. Integration of the peaks can be used to confirm the ratio of protons in the molecule. The ^{13}C NMR will show characteristic peaks for the carbon atoms in the PEG backbone.

Application: A Generalized Bioconjugation Protocol

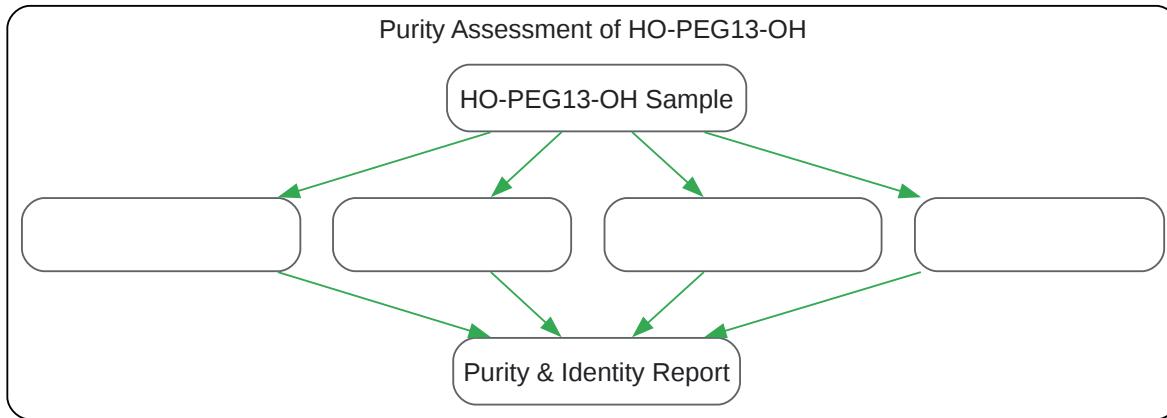
The terminal hydroxyl groups of **HO-PEG13-OH** are relatively inert and require activation to react with functional groups on biomolecules, such as the primary amines on lysine residues of

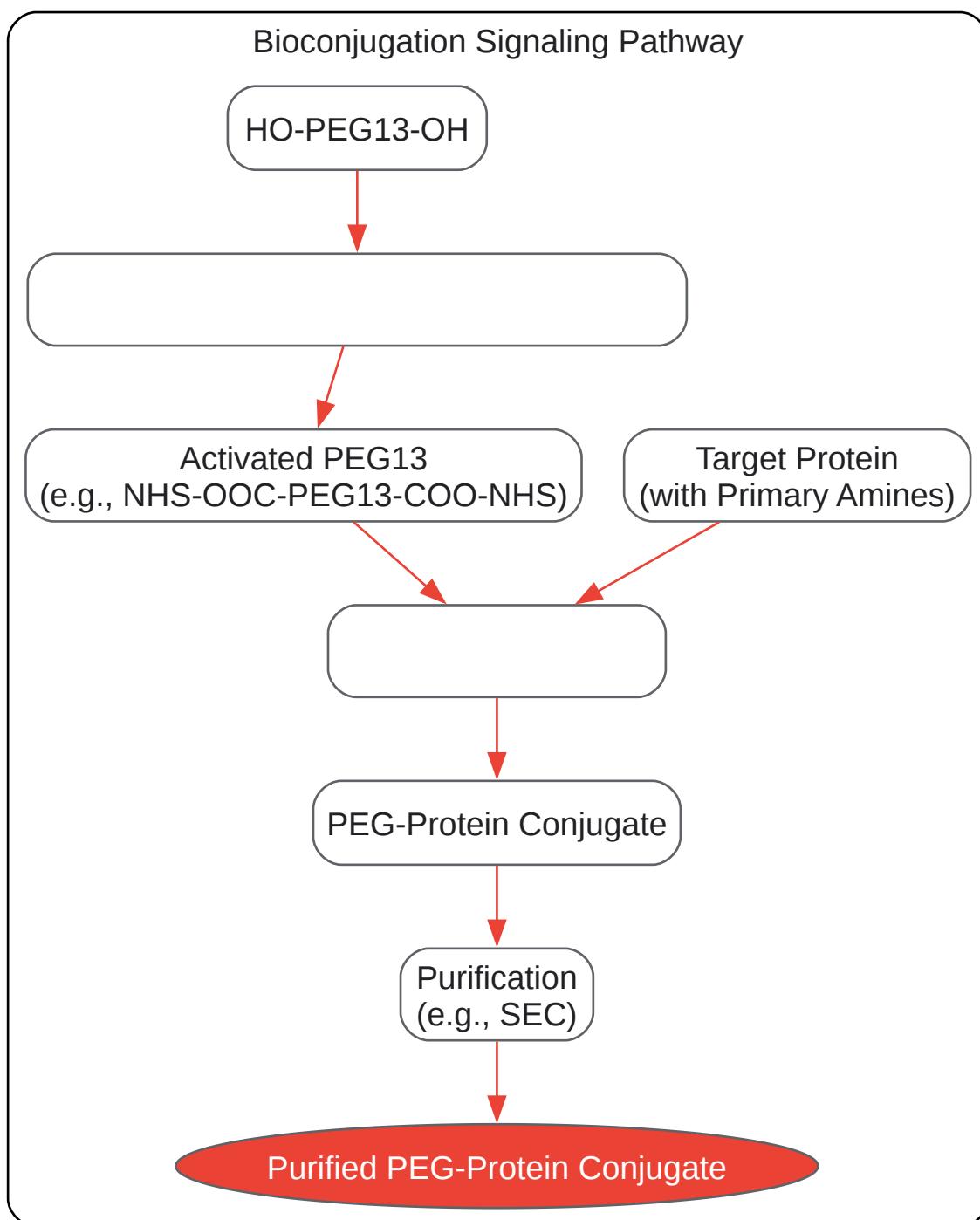
a protein.[1][12] A common strategy is to convert the diol to a dicarboxylic acid, followed by activation to an N-hydroxysuccinimide (NHS) ester.[12][13]

Two-Stage Protocol:

- Activation of **HO-PEG13-OH** to NHS-Ester:
 - Step 1a (Carboxylation): The terminal hydroxyl groups are oxidized to carboxylic acids using an oxidizing agent (e.g., Jones reagent) or by reaction with succinic anhydride.[2][12]
 - Step 1b (NHS Ester Formation): The resulting dicarboxylic acid is then reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[12][13]
- Conjugation to a Protein:
 - The activated PEG-NHS ester is added to a solution of the target protein in a suitable buffer (e.g., PBS, pH 7.2-8.0).[13]
 - The reaction is allowed to proceed at room temperature or 4°C.
 - The reaction is quenched using a buffer containing a high concentration of a primary amine, such as Tris or glycine.[1]
- Purification: The PEGylated protein is purified from unreacted PEG and other reagents using size exclusion chromatography (SEC).[6]

Visualizations





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